molecular formula C16H18N4O2S B10871192 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide

Cat. No.: B10871192
M. Wt: 330.4 g/mol
InChI Key: CGYBNCGMYMKIHL-UHFFFAOYSA-N
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Description

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide is a complex organic compound with a molecular formula of C15H16N4O2S This compound is characterized by the presence of a dimethylpyrimidinyl group, a sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable acylating agent to form the corresponding acylated product. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylamino]benzamide

InChI

InChI=1S/C16H18N4O2S/c1-9-8-10(2)19-16(18-9)23-11(3)15(22)20-13-7-5-4-6-12(13)14(17)21/h4-8,11H,1-3H3,(H2,17,21)(H,20,22)

InChI Key

CGYBNCGMYMKIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NC2=CC=CC=C2C(=O)N)C

Origin of Product

United States

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